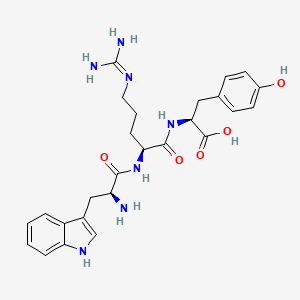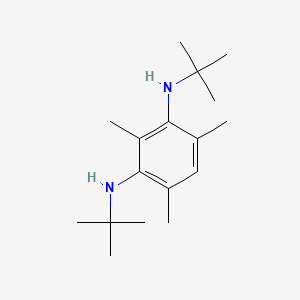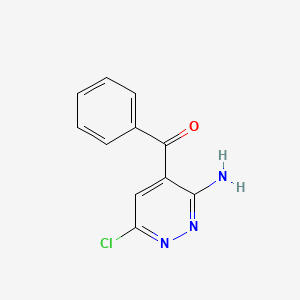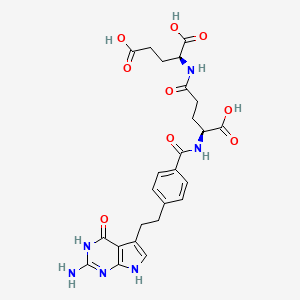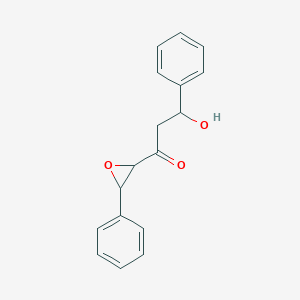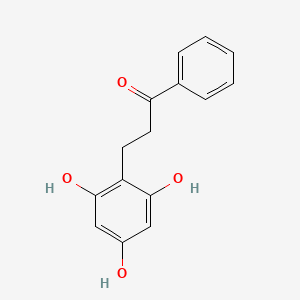
2-(4,5-Dichlorooctyl)-1,2-thiazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dichlorooctyl)-1,2-thiazol-3(2H)-one typically involves the reaction of 4,5-dichloro-2-octylisothiazolone with appropriate reagents under controlled conditions. One common method includes the use of a base-catalyzed nucleophilic substitution reaction, where the isothiazolone ring is formed through cyclization .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The process may also include purification steps like distillation or crystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dichlorooctyl)-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
2-(4,5-Dichlorooctyl)-1,2-thiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying nucleophilic substitution and cyclization reactions.
Biology: Investigated for its antifouling properties and effects on marine organisms.
Medicine: Explored for potential antimicrobial and antifungal activities.
Industry: Widely used in marine coatings to prevent biofouling on ships and underwater structures
Mechanism of Action
The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in marine organisms. By inhibiting this enzyme, 2-(4,5-Dichlorooctyl)-1,2-thiazol-3(2H)-one disrupts the normal functioning of the nervous system, leading to the death of fouling organisms .
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-2-octyl-3(2H)-isothiazolone: Another antifouling agent with similar properties.
2-Methyl-4,5-dichloro-3-isothiazolone: Used in industrial biocides.
2-Octyl-4-isothiazolin-3-one: Commonly used in paints and coatings
Uniqueness
2-(4,5-Dichlorooctyl)-1,2-thiazol-3(2H)-one stands out due to its high efficacy at low concentrations and its relatively low environmental impact compared to other biocides. Its rapid degradation in the environment also reduces the risk of long-term ecological damage .
Properties
CAS No. |
146345-63-3 |
|---|---|
Molecular Formula |
C11H17Cl2NOS |
Molecular Weight |
282.2 g/mol |
IUPAC Name |
2-(4,5-dichlorooctyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C11H17Cl2NOS/c1-2-4-9(12)10(13)5-3-7-14-11(15)6-8-16-14/h6,8-10H,2-5,7H2,1H3 |
InChI Key |
WZSJCTXANRHVGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(CCCN1C(=O)C=CS1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


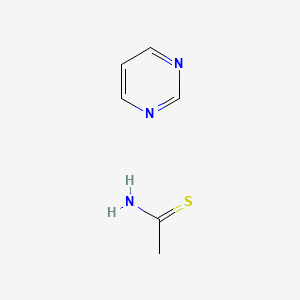
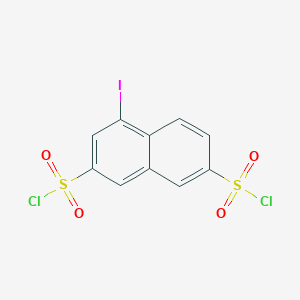
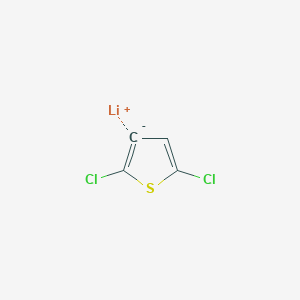
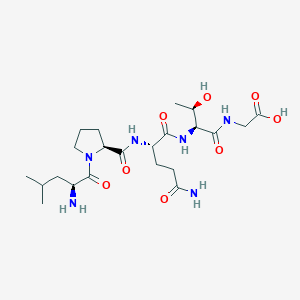

![([1,1'-Biphenyl]-4,4'-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone}](/img/structure/B15161997.png)
![Cyclohexanone, 2,6-bis[[4-(benzoyloxy)phenyl]methylene]-](/img/structure/B15162002.png)
